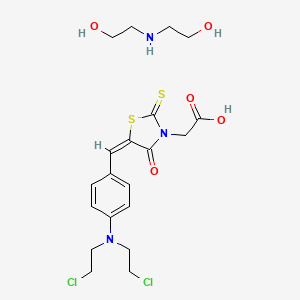![molecular formula C7H13ClO3SSi B14336880 Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate CAS No. 110694-07-0](/img/structure/B14336880.png)
Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate is an organosilicon compound characterized by the presence of a trimethylsilyl group, a chloro-oxoethyl group, and a sulfanylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate typically involves the reaction of trimethylsilyl chloride with a suitable precursor containing the chloro-oxoethyl and sulfanylacetate groups. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro-oxoethyl group can be reduced to form alcohols or aldehydes.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Amines and thiols.
Scientific Research Applications
Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to modify surface properties and enhance material performance.
Mechanism of Action
The mechanism by which Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate exerts its effects involves the interaction of its functional groups with target molecules. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. The chloro-oxoethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. The sulfanylacetate moiety can undergo oxidation or reduction, leading to the formation of different products with distinct chemical properties.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride:
Trimethylsilyl ethoxymethyl chloride: Used in the protection of hydroxyl groups in organic synthesis.
Trimethylsilyl trifluoromethanesulfonate: Employed as a strong silylating agent in organic reactions.
Uniqueness
Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations The presence of both the trimethylsilyl and chloro-oxoethyl groups allows for a wide range of reactions, making it a valuable reagent in synthetic chemistry
Properties
CAS No. |
110694-07-0 |
|---|---|
Molecular Formula |
C7H13ClO3SSi |
Molecular Weight |
240.78 g/mol |
IUPAC Name |
trimethylsilyl 2-(2-chloro-2-oxoethyl)sulfanylacetate |
InChI |
InChI=1S/C7H13ClO3SSi/c1-13(2,3)11-7(10)5-12-4-6(8)9/h4-5H2,1-3H3 |
InChI Key |
IZFLMGUCTCEPLV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)CSCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


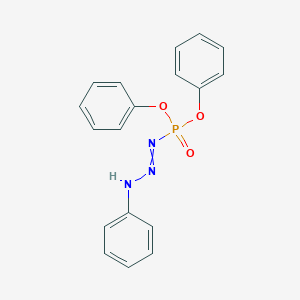
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)
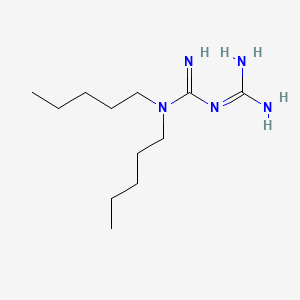
![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)

![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)


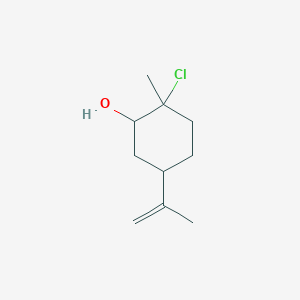
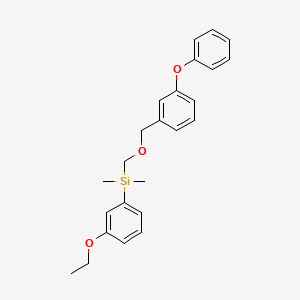
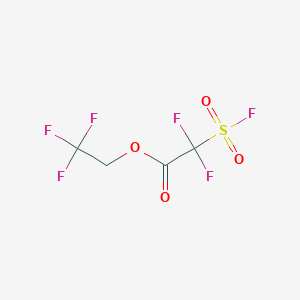
![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)

